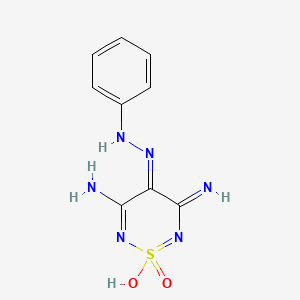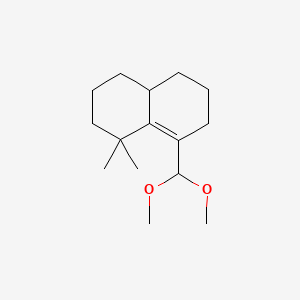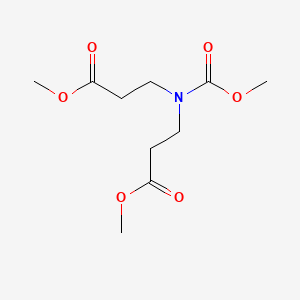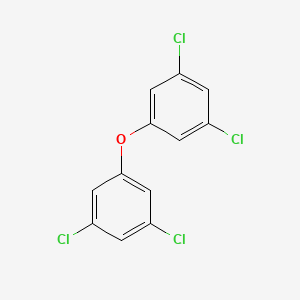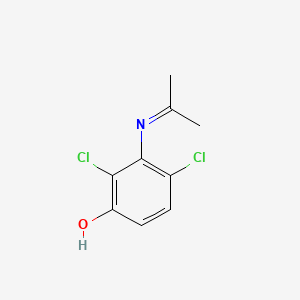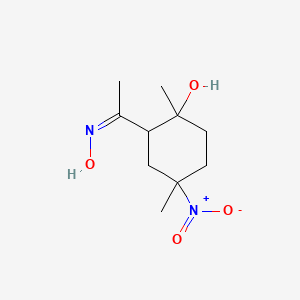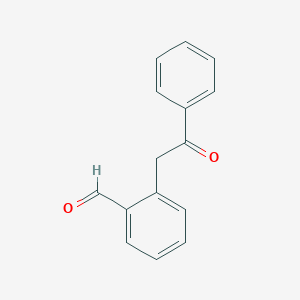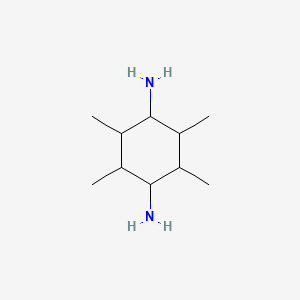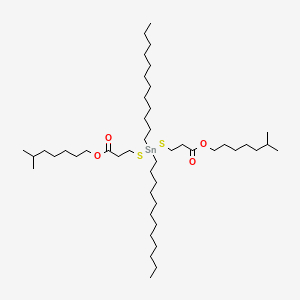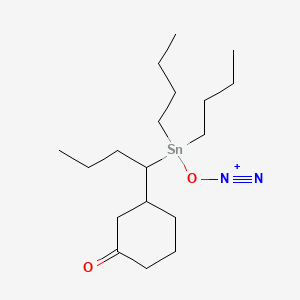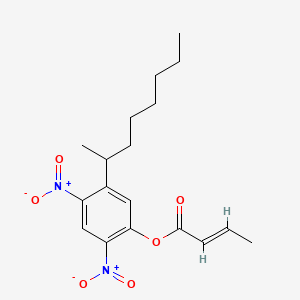
Calcium L-leucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium L-leucinate is a calcium salt of L-leucine, an essential amino acid. This compound is known for its role in various biological processes, including protein synthesis and muscle repair. This compound is often used as a dietary supplement to support bone health and muscle function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium L-leucinate can be synthesized through the reaction of L-leucine with calcium hydroxide. The reaction typically involves dissolving L-leucine in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then filtered, washed, and dried to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium L-leucinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted leucine derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium L-leucinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in protein synthesis and muscle metabolism.
Medicine: this compound is explored for its potential benefits in bone health and muscle repair.
Industry: It is used in the production of dietary supplements and fortified foods.
Wirkmechanismus
The mechanism of action of calcium L-leucinate involves its role in protein synthesis and muscle metabolism. The compound provides a source of calcium and L-leucine, both of which are essential for various cellular processes. Calcium ions play a crucial role in muscle contraction and bone health, while L-leucine is a key amino acid involved in protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium L-threonate: Another calcium salt of an amino acid, used for bone health.
Calcium L-aspartate: Known for its role in muscle metabolism and energy production.
Calcium L-lactate: Used as a calcium supplement and in food fortification.
Uniqueness
Calcium L-leucinate is unique due to its specific combination of calcium and L-leucine, making it particularly beneficial for muscle repair and protein synthesis. Its role in both calcium supplementation and amino acid provision sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
71720-29-1 |
|---|---|
Molekularformel |
C12H24CaN2O4 |
Molekulargewicht |
300.41 g/mol |
IUPAC-Name |
calcium;(2S)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/2C6H13NO2.Ca/c2*1-4(2)3-5(7)6(8)9;/h2*4-5H,3,7H2,1-2H3,(H,8,9);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI-Schlüssel |
PHKLZDRZEQKKHO-MDTVQASCSA-L |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)[O-])N.CC(C)C[C@@H](C(=O)[O-])N.[Ca+2] |
Kanonische SMILES |
CC(C)CC(C(=O)[O-])N.CC(C)CC(C(=O)[O-])N.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


